N-(3-(tert-Butyl)benzyl)-1-cyclopropylmethanamine
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Overview
Description
N-(3-(tert-Butyl)benzyl)-1-cyclopropylmethanamine: is an organic compound that features a tert-butyl group attached to a benzyl moiety, which is further connected to a cyclopropylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(tert-Butyl)benzyl)-1-cyclopropylmethanamine typically involves the reaction of 3-(tert-butyl)benzyl chloride with cyclopropylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the cyclopropylmethanamine group, potentially converting it to a more saturated amine.
Substitution: The benzyl group can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Saturated amine derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Chemistry: N-(3-(tert-Butyl)benzyl)-1-cyclopropylmethanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of structural modifications on biological activity. It may serve as a model compound in the development of new pharmaceuticals.
Medicine: Potential applications in medicinal chemistry include the design and synthesis of new therapeutic agents. The compound’s structural features may contribute to its activity as a ligand for specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-(tert-Butyl)benzyl)-1-cyclopropylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group may enhance the compound’s binding affinity and selectivity for these targets. The cyclopropylmethanamine moiety can influence the compound’s overall conformation and reactivity, contributing to its biological activity.
Comparison with Similar Compounds
N-Benzyl-tert-butylamine: Shares the benzyl and tert-butyl groups but lacks the cyclopropylmethanamine moiety.
N-(tert-Butyl)benzylamine: Similar structure but without the cyclopropyl group.
Cyclopropylmethanamine: Contains the cyclopropylmethanamine group but lacks the benzyl and tert-butyl groups.
Uniqueness: N-(3-(tert-Butyl)benzyl)-1-cyclopropylmethanamine is unique due to the combination of the tert-butyl, benzyl, and cyclopropylmethanamine groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-tert-butylphenyl)methyl]-1-cyclopropylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-15(2,3)14-6-4-5-13(9-14)11-16-10-12-7-8-12/h4-6,9,12,16H,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBBEEQRPMODGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CNCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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